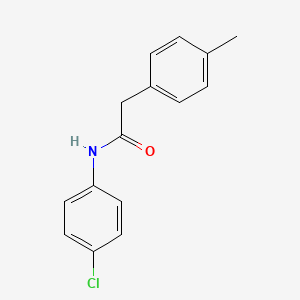

N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide

Description

N-(4-Chlorophenyl)-2-(4-methylphenyl)acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the nitrogen atom and a 4-methylphenyl (p-tolyl) group at the acetamide’s α-carbon. This structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities and steric effects due to the chloro and methyl substituents.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11-2-4-12(5-3-11)10-15(18)17-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZPQJBNPAMVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then purified to obtain the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: this compound N-oxide

Reduction: N-(4-chlorophenyl)-2-(4-methylphenyl)ethylamine

Substitution: Various halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide. In vitro tests have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to penetrate bacterial membranes effectively due to its lipophilicity.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 12 |

| Candida albicans | 11 |

Anticancer Properties

The anticancer activity of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxic effects, with IC50 values indicating potent anti-proliferative activity.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 30 | Induction of apoptosis |

| MCF7 | 28 | Cell cycle arrest |

Pharmaceutical Development

Due to its structural similarity to known pharmacologically active compounds, this compound is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its unique properties make it a candidate for further modifications to enhance efficacy and reduce toxicity.

Material Science

In materials science, this compound may serve as an intermediate in synthesizing polymers and resins with specific properties, contributing to advancements in material formulations that require enhanced thermal stability or mechanical strength.

Case Studies and Research Findings

- Antimicrobial Screening: A comprehensive study evaluated various derivatives of this compound for their antimicrobial properties, confirming significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation: Research indicated that structural modifications could enhance the anticancer efficacy of this compound, suggesting that electron-donating groups may improve potency against cancer cells.

- Molecular Docking Studies: These studies have elucidated binding interactions between this compound and target proteins involved in cancer progression and microbial resistance, supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(4-Chlorophenyl)-2,2,2-Trichloroacetamide (4CPTCA)

- Structure : The acetamide’s α-carbon is substituted with three chlorine atoms instead of a 4-methylphenyl group.

- Such substitutions are critical in determining solubility and intermolecular interactions .

2-Chloro-N-(4-Fluorophenyl)Acetamide

- Structure : Substitutes the 4-methylphenyl group with a chlorine atom and replaces the 4-chlorophenyl with a 4-fluorophenyl group.

N-(4-Chlorophenyl)-2-(Hydroxyimino)Acetamide

- Structure: Features a hydroxyimino (–NOH) group at the α-position instead of 4-methylphenyl.

- Functional Group Effects: The hydroxyimino group enables tautomerism and additional hydrogen bonding (e.g., O–H···O), influencing molecular packing in crystals .

Extended Functional Groups and Heterocyclic Derivatives

2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-Yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide

- Structure: Incorporates a thieno-pyrimidinyl sulfanyl group, adding a heterocyclic moiety.

- Biological Relevance: Such modifications are common in drug design to enhance binding affinity or metabolic stability. The thieno-pyrimidine core may confer kinase inhibitory activity .

N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)Acetamide

- Structure : Substitutes the 4-methylphenyl group with a 2,6-dichlorophenyl ring.

- Pharmaceutical Context: This compound is a Diclofenac-related impurity, highlighting the role of chloro-substituted acetamides in non-steroidal anti-inflammatory drug (NSAID) synthesis .

Carbamoyl and Sulfanyl Derivatives

1b: 2-(4-Chlorophenyl)-N-((4-Chlorophenyl)Carbamoyl)Acetamide

- Structure : Replaces the methylphenyl group with a carbamoyl-linked 4-chlorophenyl.

N-(2-[(4-Chlorophenyl)Sulfanyl]Ethyl)-2-(4-Methylphenyl)Acetamide

- Structure : Adds a sulfanyl ethyl bridge between the 4-chlorophenyl and acetamide.

Comparative Physicochemical and Structural Data

Biological Activity

N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications of this compound, drawing from various research studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the acylation of 4-methylphenylamine with 4-chlorobenzoyl chloride. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The effectiveness of this compound can vary significantly based on the substituents on the phenyl rings attached to the acetamide group.

2.1 Antimicrobial Activity

Research has shown that compounds similar to this compound possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that chloroacetamides with halogenated phenyl groups demonstrate enhanced lipophilicity, which facilitates their penetration through bacterial membranes, thereby increasing their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 15 µg/mL |

| N-(4-chlorophenyl)-2-chloroacetamide | E. coli | 30 µg/mL |

| N-(3-bromophenyl)-2-acetamide | C. albicans | 25 µg/mL |

2.2 Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The compound's activity was assessed using the MTT assay, which measures cell viability after exposure to different concentrations of the compound.

Table 2: Cytotoxicity against HepG2 Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 12.5 | 60 |

| 25 | 40 |

| 50 | 20 |

The IC50 value for this compound was found to be approximately 20 µg/mL, indicating significant anticancer potential .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the chlorophenyl group enhances its lipophilicity and facilitates interactions with biological targets.

- Electron-donating vs Electron-withdrawing Groups : Compounds with electron-donating groups at the ortho or meta positions on the phenyl ring tend to exhibit higher antiproliferative activity compared to those with electron-withdrawing groups .

- Substituent Positioning : Variations in the positioning of substituents on the phenyl rings significantly influence the compound's biological properties. For example, para-substituted derivatives often show enhanced activity compared to meta or ortho substitutions .

4. Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Testing : In a study evaluating its antimicrobial properties, this compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

- Cancer Cell Line Evaluation : Another study focused on its anticancer activity against HepG2 cells showed significant cytotoxic effects, suggesting its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.